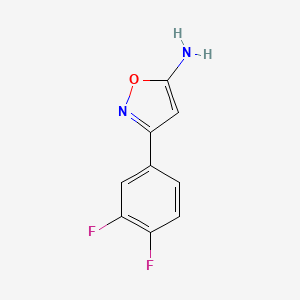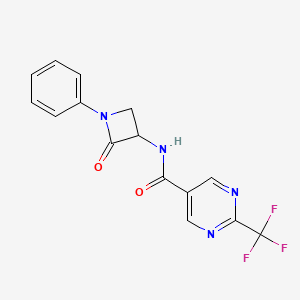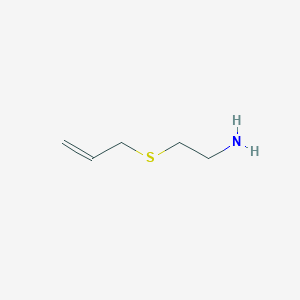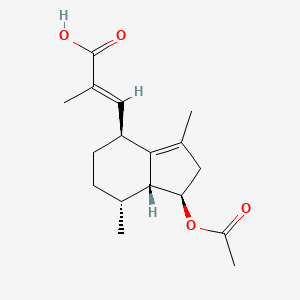![molecular formula C19H22N4O4S B2952789 {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridylmethyl)carboxamide CAS No. 941821-80-3](/img/structure/B2952789.png)
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridylmethyl)carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridylmethyl)carboxamide, commonly known as PAP-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PAP-1 belongs to a class of compounds known as sulfonamides, which are known to inhibit the activity of enzymes that play a crucial role in various biological processes.
作用机制
PAP-1 acts as a competitive inhibitor of PARP and tankyrase. It binds to the active site of these enzymes and prevents their activity. The inhibition of PARP and tankyrase leads to the accumulation of DNA damage and telomere dysfunction, which ultimately results in cell death.
Biochemical and Physiological Effects
PAP-1 has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy and induce cell death in cancer cells. PAP-1 has also been shown to have anti-inflammatory activity and may have potential therapeutic applications in inflammatory diseases.
实验室实验的优点和局限性
PAP-1 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high purity and yield. It has been extensively studied for its potential therapeutic applications and has been shown to have potent anti-cancer activity. However, PAP-1 also has some limitations. It has poor solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in some studies.
未来方向
There are several future directions for research on PAP-1. One area of research is the development of more potent and selective inhibitors of PARP and tankyrase. Another area of research is the identification of biomarkers that can predict the response to PAP-1 treatment in cancer patients. Additionally, the potential therapeutic applications of PAP-1 in inflammatory diseases and other conditions should be further investigated. Finally, the mechanism of action of PAP-1 should be further elucidated to facilitate the development of more effective inhibitors.
合成方法
The synthesis of PAP-1 involves the reaction of 4-acetylpiperazine with 4-fluorobenzenesulfonyl chloride to form 4-(4-fluorobenzenesulfonyl)piperazine. This compound is then reacted with 3-pyridylmethylamine to form PAP-1. The synthesis of PAP-1 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
PAP-1 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Tankyrase is an enzyme that regulates the activity of telomerase, which is involved in the maintenance of telomeres. Telomeres are the protective caps at the ends of chromosomes, and their maintenance is crucial for cell survival. Inhibition of tankyrase has been shown to induce telomere dysfunction and cell death in cancer cells.
属性
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-15(24)22-8-10-23(11-9-22)28(26,27)18-6-2-5-17(12-18)19(25)21-14-16-4-3-7-20-13-16/h2-7,12-13H,8-11,14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRJVUHSILIHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2952706.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2952709.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2952714.png)

![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2952717.png)



![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2952724.png)



